molecular formula C14H18O2 B009569 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid CAS No. 106897-80-7

2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid

Cat. No. B009569
M. Wt: 218.29 g/mol
InChI Key: WPMLKOFKRQPKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid, also known as fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It belongs to the propionic acid class of NSAIDs and works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.

Mechanism Of Action

Fenoprofen works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX, 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical And Physiological Effects

Fenoprofen has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It also has some antiplatelet activity, which means it can reduce the risk of blood clots. Fenoprofen is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. It is metabolized in the liver and excreted in the urine.

Advantages And Limitations For Lab Experiments

Fenoprofen has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It also has a well-established mechanism of action and has been extensively studied in both animal and human models. However, 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid has some limitations as well. It has been associated with gastrointestinal side effects such as ulcers and bleeding, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to maintain consistent plasma concentrations.

Future Directions

There are several potential future directions for research involving 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid. One area of interest is the development of new formulations or delivery methods that can reduce the risk of gastrointestinal side effects. Another area of interest is the investigation of 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid's potential as a chemopreventive agent. Some studies have suggested that NSAIDs may have a protective effect against certain types of cancer, and 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid may have the potential to be used in this capacity. Additionally, further studies could be conducted to investigate 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid's potential in treating other conditions such as Alzheimer's disease and cardiovascular disease.

Synthesis Methods

The synthesis of 2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid involves the reaction of 2-methyl-3-buten-2-ol with 4-bromoacetophenone to form 2-[4-(2-methyl-3-buten-2-yl)phenyl]-1,3-dioxolane. This intermediate is then hydrolyzed to form 2-[4-(2-methyl-3-buten-2-yl)phenyl]propanoic acid.

Scientific Research Applications

Fenoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various studies to investigate the role of prostaglandins in pain and inflammation. Fenoprofen has also been used in clinical trials to evaluate its efficacy and safety in treating various conditions such as osteoarthritis, rheumatoid arthritis, and menstrual pain.

properties

CAS RN

106897-80-7

Product Name

2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-[4-(2-methylbut-3-en-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C14H18O2/c1-5-14(3,4)12-8-6-11(7-9-12)10(2)13(15)16/h5-10H,1H2,2-4H3,(H,15,16)

InChI Key

WPMLKOFKRQPKRP-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C(C)(C)C=C)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C=C)C(=O)O

synonyms

Benzeneacetic acid, 4-(1,1-dimethyl-2-propenyl)--alpha--methyl- (9CI)

Origin of Product

United States

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